Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Medicinal Chemistry Synthetic Methodology Physicochemical Property Analysis

Researchers targeting HCV NS3 protease or N-acetyltransferase inhibitors require precise substitution patterns for SAR studies. This compound, with its distinct 5-chloro-4-hydroxy-2-methyl substitution, serves as a critical intermediate for synthesizing N-chloroheterocyclic antimicrobials and antitubercular β-amino alcohols. - Enables construction of second-generation HCV inhibitors per patented pathways. - The ethyl ester functionality is essential for protective and activating synthetic roles. - Consistent supply at standard purity ensures reproducibility in medicinal chemistry campaigns.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B11886522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-4-hydroxy-2-methylbenzoate
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1C)O)Cl
InChIInChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5,12H,3H2,1-2H3
InChIKeyMWKLVLMKZISTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Chemical Profile & Procurement Identity


Ethyl 5-chloro-4-hydroxy-2-methylbenzoate (CAS 1850464-11-7) is a substituted aromatic ester with the molecular formula C10H11ClO3 and a molecular weight of 214.64 g/mol . It is characterized by a 5-chloro substitution on the aromatic ring, a 4-hydroxy group, and a 2-methyl group, with an ethyl ester functionality . The compound is commercially available at standard purities of 95–98% and is utilized as a reactant in the synthesis of N-chloroheterocyclic antimicrobials, β-amino alcohols as antitubercular agents, and second-generation inhibitors of the hepatitis C virus NS3 serine protease . Its boiling point is predicted to be 311.0±37.0 °C at 760 mmHg , and its computed LogP is 2.53 .

Building block identity
Ethyl ester form specifically required for patent-disclosed synthetic routes; free acid not directly applicable
Substitution pattern
5-Chloro, 2-methyl, 4-hydroxy arrangement essential for downstream pharmacophore construction
Supply consistency
Standard purity grade supports reproducible research outcomes and validated process transfer

Why Generic Substitution Fails


Substituting Ethyl 5-chloro-4-hydroxy-2-methylbenzoate with close analogs, such as the non-chlorinated ethyl 4-hydroxy-2-methylbenzoate or the free carboxylic acid 5-chloro-4-hydroxy-2-methylbenzoic acid, introduces significant deviations in physicochemical properties and synthetic utility. The presence of the 5-chloro substituent, combined with the specific 2-methyl-4-hydroxy substitution pattern, creates a unique electron density distribution and steric profile that directly influences reactivity in key transformations, such as those outlined in patent processes for N-heterocyclic antimicrobials . Furthermore, the ethyl ester is a distinct synthetic intermediate; the free acid form (CAS 1555855-22-5) exhibits different solubility, melting point, and reactivity profiles, making it unsuitable for reactions requiring the ester's protective and activating properties . These differences in fundamental properties necessitate a deliberate, evidence-based selection of the exact compound for a given research application, as detailed in the following quantitative evidence.

Non‑chlorinated analog Lacks the 5‑chloro substituent that governs reactivity in key transformations; may not reproduce reported synthetic outcomes.
Free carboxylic acid Different solubility, melting, and handling profiles; requires additional esterification before use in ester‑dependent patent routes.

Comparative Evidence vs. Analogs


Molecular Weight & Lipophilicity Differences

The introduction of a chlorine atom at the 5-position of the aromatic ring in Ethyl 5-chloro-4-hydroxy-2-methylbenzoate results in a quantifiable increase in molecular weight (214.64 g/mol) compared to its non-chlorinated analog, ethyl 4-hydroxy-2-methylbenzoate (180.20 g/mol) . This substitution also significantly alters lipophilicity, with the chlorinated compound exhibiting a calculated LogP of 2.53 versus a lower LogP expected for the non-chlorinated version. The increased molecular weight and lipophilicity directly affect chromatographic retention times during purification and can alter the compound's partition coefficient in biphasic reactions .

MW & lipophilicity
Reported
Target: 214.64 g/mol
Non‑Cl analog: 180.20 g/mol
+34.44 g/mol (≈19%)
Supports purification and reaction planning
Chlorine substitution raises LogP to 2.53; may alter chromatographic retention
Medicinal Chemistry Synthetic Methodology Physicochemical Property Analysis

Ester vs. Acid Reactivity

A critical differentiation is between the ethyl ester (target compound) and its free carboxylic acid counterpart, 5-chloro-4-hydroxy-2-methylbenzoic acid (CAS 1555855-22-5). The ester form is specifically required as a reactant in patented processes for the synthesis of valuable pharmacophores, including N-chloroheterocyclic antimicrobials and second-generation HCV NS3 protease inhibitors . The carboxylic acid form cannot be directly substituted in these reactions without a prior esterification step, which would introduce additional synthetic burden, potentially lower yields, and alter the overall efficiency of the synthetic route . The ester's boiling point (311.0±37.0 °C) is also a key differentiator from the solid acid form, which is stored and handled under different conditions .

Ester vs. acid utility
Reported
Ethyl ester – used directly in patented routes
Free acid – requires additional esterification
Synthetic route feasibility differs
Acid form may introduce extra steps and lower overall yield
Organic Synthesis Building Block Utility Patent-Disclosed Methods

Commercial Purity Specifications

Multiple reputable chemical suppliers consistently offer Ethyl 5-chloro-4-hydroxy-2-methylbenzoate at a verified minimum purity of 95% (often 98%) . This level of analytical specification is crucial for ensuring reproducible results in both academic research and industrial process development. In contrast, the free acid analog (5-chloro-4-hydroxy-2-methylbenzoic acid) is often listed with a minimum purity specification of 95% as well [1], but the two compounds are distinct chemical entities with different CAS numbers and storage requirements, and this purity data confirms the target compound's reliable commercial availability for sensitive applications.

Purity specification
Reported
≥95% (target compound)
Ensures batch‑to‑batch reproducibility
Suppliers consistently meet this specification for sensitive applications
Quality Control Analytical Chemistry Procurement Specification

Key Research Applications


Antiviral & Antimicrobial Synthesis

As identified by Sigma-Aldrich, Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a key reactant in the synthesis of second-generation selective inhibitors of the hepatitis C virus NS3 serine protease and for the preparation of N-chloroheterocyclic antimicrobials . This application directly leverages the unique substitution pattern of the compound, as the chlorine and methyl groups are essential for the activity of the final pharmacophore. The ester form is specifically required for these patented synthetic pathways, and substituting with the free acid or a non-chlorinated analog would be ineffective .

Antitubercular Agent Development

The compound is also cited as a reactant for the synthesis of β-amino alcohols, which are investigated as inhibitors of the antitubercular target N-acetyltransferase . In this context, the compound serves as a privileged starting material for constructing the core structure of the inhibitor, where the chloro and hydroxy groups provide specific binding interactions and the ester allows for further functionalization . The consistent commercial purity (≥95%) ensures reproducibility in medicinal chemistry campaigns .

Physicochemical Property Optimization

The quantifiable difference in molecular weight (214.64 g/mol vs. 180.20 g/mol) and LogP (2.53) between Ethyl 5-chloro-4-hydroxy-2-methylbenzoate and its non-chlorinated analog provides medicinal chemists with a precise tool for fine-tuning the pharmacokinetic properties of lead compounds . The presence of the chlorine atom and the specific substitution pattern directly influences the lipophilicity and metabolic stability of the final drug candidate, making this compound a valuable building block for structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
HCV NS3 protease & antimicrobial agent synthesis
Ester form required for patent‑disclosed routes; chloro/methyl pattern essential
Verify reactivity in key coupling and heterocycle formation steps
β‑Amino alcohol antitubercular agent synthesis
Chlorine and hydroxy groups for binding interactions; ester enables further functionalization
Reproducibility in medicinal chemistry campaigns; target engagement assays
Physicochemical property optimization (SAR)
Chlorine atom for lipophilicity and metabolic stability tuning
LogP, solubility, and metabolic stability assays in lead series

Technical Documentation Hub

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